1,1,1-Trifluoro-5-methylhexane-2,4-dione

Descripción general

Descripción

The compound 1,1,1-Trifluoro-5-methylhexane-2,4-dione is a fluorinated dione with potential applications in organic synthesis and material science. The presence of trifluoromethyl groups in its structure can significantly alter its chemical and physical properties compared to non-fluorinated analogs, making it a valuable building block in various chemical reactions.

Synthesis Analysis

The synthesis of related trifluoromethyl diones has been demonstrated in various studies. For instance, a simple synthesis method for 5-(trifluoromethyl)cyclohexane-1,3-dione and its derivatives was developed, showcasing the potential for creating highly functionalized intermediates for further organic synthesis . Additionally, methods for synthesizing other fluorinated diones, such as hexafluoroheptane-2,4,6-trione, have been reported, indicating the feasibility of synthesizing complex fluorinated compounds .

Molecular Structure Analysis

The molecular structure of trifluoro-acetylacetone, a closely related compound to 1,1,1-Trifluoro-5-methylhexane-2,4-dione, has been investigated using Density Functional Theory (DFT) calculations. The study provided insights into the vibrational frequencies and intensities of the stable cis-enol forms, which are crucial for understanding the molecular behavior of such compounds .

Chemical Reactions Analysis

The reactivity of fluorinated diones has been explored in various contexts. For example, the reaction of hexafluoropentane-2,4-dione with hydrazines has been re-investigated, revealing the formation of different pyrazole derivatives . This indicates that fluorinated diones can undergo nucleophilic addition reactions with hydrazines, leading to heterocyclic compounds. Moreover, the unexpected reaction of hexafluorodecane-2,4,7,9-tetrone with methyl trifluoroacetate has been studied, resulting in a complex tetracyclic compound, which suggests that fluorinated diones can participate in unique and unexpected chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated diones are influenced by the presence of trifluoromethyl groups. These groups can affect the compound's boiling point, solubility, and reactivity. The vibrational spectroscopy data from DFT calculations provide a detailed understanding of the compound's behavior under different conditions, such as shifts in frequency upon substitution of CH3 groups with CF3 groups . The peculiar tautomeric features of fluorinated triketones in various solvents have also been discussed, highlighting the dynamic nature of these compounds .

Aplicaciones Científicas De Investigación

Chromatographic Analysis

1,1,1-Trifluoro-5-methylhexane-2,4-dione and its derivatives have been studied for their retention in gas chromatographic columns. These studies explore the chemical effects due to the nature of the support, ligand, and metal ion, contributing to the observed retention magnitude. Such research is significant for understanding the chromatographic behavior of these compounds (Dilli & Patsalides, 1979).

Volatility and Thermal Stability

Research has examined the volatility, thermal, and chemical stability of various β-diketonates, including 1,1,1-Trifluoro-5-methylhexane-2,4-dione. These studies are essential for applications in areas requiring stable compounds at high temperatures (Dilli & Patsalides, 1976).

Calorimetry and Enthalpy Determination

The standard enthalpies of formation for fluorinated β-diketones like 1,1,1-Trifluoro-5-methylhexane-2,4-dione have been measured using rotating bomb calorimetry. This research is crucial for understanding the energetic properties of these compounds (Silva, Gonçalves, & Pilcher, 1997).

Synthesis of New Compounds

Studies have also focused on synthesizing new compounds derived from β-diketones. For instance, research on the synthesis of trichloromethyl-β-diketones, including variants of 1,1,1-Trifluoro-5-methylhexane-2,4-dione, contributes to expanding the range of available compounds for various applications (Martins et al., 2005).

Chemical Reactions and Synthesis Pathways

Understanding the chemical reactions and synthesis pathways involving 1,1,1-Trifluoro-5-methylhexane-2,4-dione is crucial for developing new synthetic methods and materials. For example, studies on the reaction between tert-butyl isocyanide and derivatives of this compound have led to the synthesis of new trifluoromethylated furan derivatives, expanding the scope of organic synthesis (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Molecular Structure and Bonding Analysis

Investigations into the molecular structure and intramolecular hydrogen bonding of compounds like 1,1,1-Trifluoro-5-methylhexane-2,4-dione provide insights into their physical and chemical properties. Such studies are fundamental for understanding how these compounds interact at the molecular level (Afzali, Vakili, Nekoei, & Tayyari, 2014)

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . The hazard statements include H226, H301, H312, H315, H319, H332, and H335 . Precautionary statements include P210, P261, P280, P302+P352, P304+P340, P305+P351+P338, and P301+P310 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Direcciones Futuras

While specific future directions for 1,1,1-Trifluoro-5-methylhexane-2,4-dione were not found, it’s worth noting that similar compounds like 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione (TFDMHD) have been used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents, via Schiff base condensation . This suggests potential future applications in the synthesis of other complex organic compounds.

Mecanismo De Acción

Mode of Action

It is known that the compound is a 1,3-diketone . Diketones can form complexes with certain metal ions, which may influence their biological activity .

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1-Trifluoro-5-methylhexane-2,4-dione is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Propiedades

IUPAC Name |

1,1,1-trifluoro-5-methylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-4(2)5(11)3-6(12)7(8,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTZGJDCTDDVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

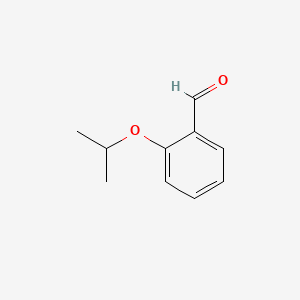

CC(C)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067585 | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-5-methylhexane-2,4-dione | |

CAS RN |

30984-28-2 | |

| Record name | 1,1,1-Trifluoro-5-methyl-2,4-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30984-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030984282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexanedione, 1,1,1-trifluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-5-methylhexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methylsulfonyl)amino]benzoic acid](/img/structure/B1295666.png)

![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)